molecular formula C22H26ClN3O3 B13783432 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride CAS No. 2619-06-9

2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride

Cat. No.: B13783432
CAS No.: 2619-06-9
M. Wt: 415.9 g/mol
InChI Key: QRTTWUJUUGHNBM-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride typically involves the reaction of 2-methyl-4-oxoquinazoline with 2-(diethylamino)ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, and additional purification steps are incorporated to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states. These products are of interest due to their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

  • 2-(diethylamino)ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate
  • 2-(diethylamino)ethyl 4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)benzoate.

Uniqueness

The uniqueness of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride lies in its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and its diverse biological activities make it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

2619-06-9

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride

InChI

InChI=1S/C22H25N3O3.ClH/c1-4-24(5-2)14-15-28-22(27)18-11-7-9-13-20(18)25-16(3)23-19-12-8-6-10-17(19)21(25)26;/h6-13H,4-5,14-15H2,1-3H3;1H

InChI Key

QRTTWUJUUGHNBM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.Cl

Origin of Product

United States

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